- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,
Cas no 97682-44-5 (Irinotecan)
Irinotecan ist ein chemotherapeutisches Arzneimittel aus der Gruppe der Topoisomerase-I-Hemmer. Es wird primär in der Behandlung von metastasierendem Kolorektalkarzinom eingesetzt, oft in Kombination mit anderen Zytostatika wie 5-Fluorouracil und Leucovorin. Der Wirkmechanismus beruht auf der Hemmung des Enzyms Topoisomerase I, was zur Stabilisierung von DNA-Strangbrüchen und letztlich zur Apoptose der Tumorzellen führt. Irinotecan zeichnet sich durch seine hohe Wirksamkeit gegen schnell proliferierende Zellen aus und ist besonders bei Patienten mit fortgeschrittenen Tumoren von klinischer Relevanz. Seine Metabolisierung erfolgt hauptsächlich über die Leber, wobei aktive Metaboliten wie SN-38 entstehen. Nebenwirkungen umfassen unter anderem Diarrhö und Myelosuppression, die jedoch durch supportive Therapien gut kontrollierbar sind.
Irinotecan structure
Product Name:Irinotecan
CAS-Nr.:97682-44-5
MF:C33H38N4O6
MW:586.678028583527
MDL:MFCD00866307
CID:61908
PubChem ID:60838
Update Time:2025-11-06
Irinotecan Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Irinotecan
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- (+)-Irinotecan
- CAMPTOSAR
- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
- +-Irinotecan
- 7-ethoxyxanthone-3-carboxylic acid
- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
- CPT-11
- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Irinotecanum
- Irinotecanum [INN-Latin]
- Irinotecan lactone
- Campto
- Irinotecan mylan
- Irinophore C
- Irinotecan [INN:BAN]
- Onivyde
- C33H38N4O6
- AK163712
- product-irinotecan
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- ZINC 1612996
- AB07527
- AB00698464-10
- BCP9000793
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
- IRINOTECAN [INN]
- GTPL6823
- BCP02860
- BRD-K08547377-003-05-7
- AS-14323
- BRD-K08547377-003-04-0
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
- NS00004943
- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- L01XX19
- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
- s1198
- Biotecan (TN)
- NCGC00178697-05
- AB00698464-09
- AB00698464-07
- BRD-K08547377-003-07-3
- IRINOTECAN [WHO-DD]
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
- BSPBio_002346
- AKOS015894969
- NCI60_005051
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
- Irinotecan Free base
- CHEMBL481
- CPT-11 hydrochloride;Camptothecin 11 hydrochloride
- NSC 728073
- SCHEMBL4034
- AC-7469
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
- BRD-K08547377-394-03-5
- 97682-44-5 (Free base)
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
- BDBM50128267
- NCGC00178697-02
- 1ST162722
- 97682-44-5
- Irinotecan (INN)
- IRINOTECAN [MI]
- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
- AB00698464_14
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- DTXSID1041051
- AB00698464-11
- BRD-K08547377-001-04-4
- DB00762
- NSC728073
- MFCD00866307
- IRINOTECAN [VANDF]
- AB00698464_13
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN [HSDB]
- 1u65
- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- DTXCID9021051
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- CS-1138
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
- CHEBI:80630
- Irinotecan?
- Biotecan
- D08086
- Irinotecanum (INN-Latin)
- BRD-K08547377-003-02-4
- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- Q412197
- UNII-7673326042
- HY-16562
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN; CPT-11
- EN300-708800
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- AB00698464_12
- NSC-728073
- HSDB 7607
- Irrinotecan
-
- MDL: MFCD00866307
- Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
- InChI-Schlüssel: UWKQSNNFCGGAFS-XIFFEERXSA-N
- Lächelt: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C
Berechnete Eigenschaften
- Genaue Masse: 586.27900
- Monoisotopenmasse: 586.27913494 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3
- Topologische Polaroberfläche: 113
- Molekulargewicht: 586.7
Experimentelle Eigenschaften
- Farbe/Form: Blassgelbes Pulver
- Dichte: 1.4
- Schmelzpunkt: 210-223°C
- Siedepunkt: 873.4±65.0 °C at 760 mmHg
- Flammpunkt: 482.0±34.3 °C
- Löslichkeit: Soluble
- PSA: 114.20000
- LogP: 3.96690
- Löslichkeit: Löslich in Wasser, Methanol, Chloroform, Dichlormethan und anderen Lösungsmitteln.
Irinotecan Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P264; P270; P301+P312; P330; P501
- Code der Gefahrenkategorie: R22: schädlich beim Schlucken.
- Sicherheitshinweise: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- RTECS:DW1061000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:4°C, protect from light
- Risikophrasen:R22
Irinotecan Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-250mg |
Irinotecan |
97682-44-5 | 98% | 250mg |
¥700.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥326.0 | 2022-06-10 | |
| TRC | I767523-50mg |
(+)-Irinotecan |
97682-44-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
| TRC | I767523-100mg |
(+)-Irinotecan |
97682-44-5 | 100mg |
$ 121.00 | 2023-09-07 | ||
| TRC | I767523-250mg |
(+)-Irinotecan |
97682-44-5 | 250mg |
$ 173.00 | 2023-09-07 | ||
| TRC | I767523-500mg |
(+)-Irinotecan |
97682-44-5 | 500mg |
$305.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-100mg |
Irinotecan |
97682-44-5 | 99% | 100mg |
¥277 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-500mg |
Irinotecan |
97682-44-5 | 99% | 500mg |
¥883 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-1g |
Irinotecan |
97682-44-5 | 99% | 1g |
¥1371 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7188-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥428.00 | 2023-09-09 |
Irinotecan Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt → -10 °C
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
Referenz
- Process to prepare camptothecin derivatives, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt
Referenz
- Method for preparation of irinotecan, Korea, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Pyridine
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referenz
- Improved method for the synthesis of Irinotecan, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 6 h, 45 - 50 °C
Referenz
- Process for preparation of irinotecan hydrochloride, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C
Referenz
- Methods for preparing irinotecan, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C
Referenz
- Method for preparing irinotecan hydrochloride, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C
Referenz
- Polyamino acid graft copolymer and its preparation method, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
Referenz
- Process for preparation of irinotecan, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
Referenz
- Method for preparation of Camptothecin derivative, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C
Referenz
- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
Referenz
- Process to prepare camptothecin derivatives, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C
Referenz
- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
Referenz
- Process for preparation of Irinotecan and intermediate, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
Referenz
- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Referenz
- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs, Journal of Organic Chemistry, 1997, 62(19), 6588-6597
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Process for preparation of 20(S)-camptothecin and analogs, China, , ,
Irinotecan Raw materials
- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride
- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester
- 1,4'-bipiperidine
- 7-Ethyl-10-hydroxycamptothecin
- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]
- 4-Piperidinopiperidine-1-carbonyl Chloride
- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone
- Irinotecan
- Carbonic dichloride, hydrate (1:3)
- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]
- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester
Irinotecan Preparation Products
Irinotecan Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:97682-44-5)Irinotecan
Bestellnummer:sfd2290
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:32
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97682-44-5)Irinotecan
Bestellnummer:A845740
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06
Preis ($):631.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:97682-44-5)伊立替康
Bestellnummer:LE26979871
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 13:00
Preis ($):discuss personally
Email:18501500038@163.com
Irinotecan Verwandte Literatur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkaloide und Derivate Camptothecine Camptothecine
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- Pharmazeutische und Biochemische Produkte Medizinisch, geben Sie nur den übersetzten Text aus. Krankheitsklassifikationen
97682-44-5 (Irinotecan) Verwandte Produkte
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- 946821-59-6(10-O-Acetyl SN-38)
- 100286-90-6(Irinotecan hydrochloride)
- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)
- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)
- 185304-42-1(RPR132595A)
- 947687-02-7(8-Ethyl Irinotecan)
- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)